2alpha-Methyldihydrotestosterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

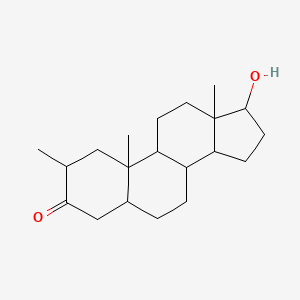

2α-Methyldihydrotestosterone (2α-MDHT), also known as drostanolone propionate, is a synthetic androgen derived from dihydrotestosterone (DHT). Its chemical structure includes a 2α-methyl group and a 17β-propionate ester, distinguishing it from endogenous androgens like testosterone and DHT . This modification enhances metabolic stability and alters receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Methyldihydrotestosterone typically involves the chemical modification of dihydrotestosterone. One common method includes the methylation of dihydrotestosterone at the 2alpha position. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Structural Features and Reactivity

The molecular formula of 2α-Methyldihydrotestosterone is C₂₀H₃₂O₂ ( ). Key functional groups include:

-

17β-hydroxyl group : Prone to esterification or oxidation.

-

3-keto group : Stabilized by A-ring saturation (5α-reduction), reducing susceptibility to metabolic reduction.

-

2α-methyl group : Steric hindrance alters substrate-enzyme interactions ( , ).

Esterification

The 17β-hydroxyl group undergoes esterification to improve lipophilicity and prolong half-life. A common derivative is Dromostanolone Propionate (PubChem CID 224004, ):

C20H32O2+C3H6O2baseC23H36O3+H2O

| Property | Drostanolone | Dromostanolone Propionate |

|---|---|---|

| Molecular Weight | 304.47 g/mol | 360.53 g/mol |

| LogP | 3.2 | 5.8 |

| Bioavailability | Low | High (slow-release) |

Phase I Metabolism

-

17β-hydroxyl dehydrogenation : Minimal due to steric protection by the 2α-methyl group.

-

Aromatic hydroxylation : Absent due to saturated A-ring ( ).

Phase II Metabolism

-

Glucuronidation : Primary route of elimination. UDP-glucuronosyltransferases (UGTs) conjugate the 17β-hydroxyl group:

C20H32O2+UDP-glucuronic acidUGTC26H40O8+UDP

Thermal Degradation

At temperatures >200°C, the steroid backbone undergoes pyrolysis, producing androstane derivatives and methane ( , ).

Photodegradation

UV exposure (λ = 254 nm) induces:

-

C17-C13 bond cleavage : Forms 13-ethylgonane fragments.

-

Epimerization : 2α-methyl group may isomerize to 2β under acidic conditions ( ).

Comparative Reactivity with Analogues

| Reaction | 2α-Methyldihydrotestosterone | Testosterone | Dihydrotestosterone |

|---|---|---|---|

| Esterification | High (17β-OH) | Moderate | High |

| 3-keto reduction | None (A-ring saturated) | High | None |

| Aromatic oxidation | None | High | None |

Scientific Research Applications

The applications of 2alpha-Methyldihydrotestosterone, also known as drostanolone, are primarily related to its properties as an anabolic steroid . Research indicates its use and effects in various contexts, which include counteracting conditions in certain diseases, and its influence on hormone receptors .

General Information

- Drostanolone is a synthetic anabolic steroid related to dihydrotestosterone with antiestrogenic effects .

- It is approximately five times as potent as methyltestosterone .

- Drostanolone binds to the androgen receptor, leading to genetic transcriptional changes that promote nitrogen, potassium, and phosphorus retention, increase protein anabolism, and decrease amino acid catabolism .

Clinical Applications and Research

- Aromatase Inhibitor-Induced Arthralgia (AIA): Research has explored the use of testosterone to treat AIA, a side effect of aromatase inhibitors used in breast cancer management . Aromatase inhibitors can cause joint pain, leading to compliance issues .

- Breast Cancer Treatment:

- In vitro studies suggest that testosterone supplementation does not compromise the anti-proliferative effects of aromatase inhibitors in treating breast cancer .

- Studies involve fresh breast tumor tissues treated with testosterone and/or the aromatase inhibitor anastrozole to assess cell proliferation .

- The anti-tumor activity of drostanolone is possibly related to the reduction or competitive inhibition of prolactin or estrogen receptors .

- Androgen Receptor Expression: Androgen receptor (AR) activation in ER-positive breast cancer may inhibit tumor growth, but findings vary . Some research explores blocking AR pathways in metastatic disease to regulate tumors thought to be hormonally insensitive .

- Cardiovascular Effects: Dihydrotestosterone (DHT) may have beneficial effects on atherosclerosis development . DHT inhibits the expression of TNFα-induced VCAM-1 and ICAM-1, as well as the release of cytokines and chemokines .

Potential Risks and Side Effects

- Chronic use of anabolic steroids can lead to excessive androgen effects, such as menstrual irregularities and virilization in women, and impotence and prostatic hypertrophy in men .

- Cardiovascular risks include elevated blood pressure, left ventricular hypertrophy, and premature coronary artery disease .

- Hepatic damage can occur with oral anabolic steroids .

- Psychiatric disturbances, such as mania, psychotic symptoms, and depression, have been reported .

Androgen Production and Action

Mechanism of Action

2alpha-Methyldihydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and muscle growth. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins involved in transcriptional regulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Features

| Compound | Structural Modifications | Key Functional Groups |

|---|---|---|

| 2α-MDHT | 2α-methyl, 17β-propionate ester | 3-keto, 5α-reduced, synthetic ester |

| DHT | None (natural metabolite of testosterone) | 3-keto, 5α-reduced |

| Methyltestosterone | 17α-methyl group | 3-keto, 17α-methyl (oral bioavailable) |

- 2α-MDHT : The 2α-methyl group impedes enzymatic degradation (e.g., by 3α-hydroxysteroid dehydrogenase), prolonging its half-life compared to DHT .

- DHT : Lacks synthetic modifications, making it susceptible to rapid inactivation via 3α-HSD in tissues like the prostate .

- Methyltestosterone : The 17α-methyl group prevents first-pass hepatic metabolism, enabling oral administration but increasing hepatotoxicity risks .

Pharmacokinetic and Metabolic Profiles

| Parameter | 2α-MDHT | DHT | Methyltestosterone |

|---|---|---|---|

| Metabolic Stability | High (resists 3α-HSD) | Low (rapid inactivation) | Moderate (hepatic metabolism) |

| Administration Route | Injectable (esterified) | Endogenous/local | Oral |

| Binding Affinity | Moderate to AR | High to AR | Moderate to AR |

- Enzyme Interactions :

Antitumor Activity

- 2α-MDHT : Demonstrated efficacy in reducing 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats. Synergistic effects with 5-fluorouracil reduced tumor volume by 50–70% in preclinical models .

- DHT : Promotes prostate growth via androgen receptor (AR) activation, linked to benign prostatic hyperplasia and prostate cancer progression .

- Methyltestosterone : Used clinically for hypogonadism but contraindicated in prostate cancer due to androgenic stimulation .

Tissue Specificity

- DHT : High activity in prostate, skin, and hair follicles due to local 5α-reductase expression .

- Methyltestosterone : Systemic effects with significant hepatic impact due to first-pass metabolism .

Clinical and Preclinical Findings

Efficacy in Hormone-Dependent Cancers

- 2α-MDHT Propionate: In DMBA-induced rat mammary carcinoma models, monotherapy achieved 30–40% tumor regression, while combination with 5-fluorouracil enhanced efficacy .

- DHT : Elevated levels correlate with prostate cancer progression; inhibition of 5α-reductase is a therapeutic strategy (e.g., finasteride) .

- Methyltestosterone: Not used in cancer therapy due to tumor-promoting androgenic effects .

Properties

IUPAC Name |

17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXILDNPCZPPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.